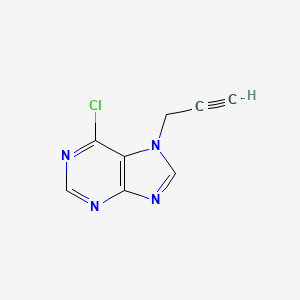![molecular formula C8H19Cl2FN2 B6164008 [(4-fluoropiperidin-4-yl)methyl]dimethylamine dihydrochloride CAS No. 2306264-65-1](/img/no-structure.png)
[(4-fluoropiperidin-4-yl)methyl]dimethylamine dihydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound [(4-fluoropiperidin-4-yl)methyl]dimethylamine dihydrochloride is a chemical with the CAS Number: 2306264-65-1 . It has a molecular weight of 233.16 and its IUPAC name is 1-(4-fluoropiperidin-4-yl)-N,N-dimethylmethanamine dihydrochloride . The compound is typically stored at room temperature and is available in powder form .
Physical And Chemical Properties Analysis
The compoundThis compound is a powder that is stored at room temperature . The compound has a molecular weight of 233.16 .
科学的研究の応用
Fluorochrome Applications in Microbial Studies
Fluorochromes like 3,6-bis[dimethylamino]acridinium chloride (acridine orange) and 4',6-diamidino-2-phenylindole (DAPI) have been extensively used for the direct enumeration of bacteria in environmental samples. The use of these fluorochromes in staining followed by epifluorescent microscopic direct counts is a standard method for estimating total bacterial abundances, highlighting the significance of fluorinated compounds in microbial research (Kepner & Pratt, 1994).
Amyloid Imaging in Alzheimer's Disease
The development of amyloid imaging ligands, including fluorinated compounds, for measuring amyloid in vivo in the brain of patients with Alzheimer's disease represents a significant application in neurological research. Compounds like [18F] 1,1-dicyano-2-[6-(dimethylamino)-2-naphtalenyl] propene (18F-FDDNP) and others have been studied for their potential in early detection and evaluation of therapies for Alzheimer's disease (Nordberg, 2007).
Fluorescent Chemosensors
4-Methyl-2,6-diformylphenol (DFP) based compounds, which include fluorinated elements, have been developed as chemosensors for detecting metal ions, anions, and neutral molecules. The high selectivity and sensitivity of these DFP-based chemosensors underscore the utility of fluorinated compounds in chemical sensing applications (Roy, 2021).
Clinical PET Research in Gliomas
In clinical PET studies for gliomas, fluorinated compounds like amino acid tracers have been used for targeting biopsies, therapy planning, and monitoring, as well as outcome markers in clinical trials. This highlights the application of fluorinated compounds in cancer research and therapy planning (Herholz, 2017).
Safety and Hazards
The safety information available indicates that this compound has some hazards associated with it. The GHS pictograms indicate a signal word of "Warning" . Hazard statements include H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . There are also several precautionary statements provided .
特性
| { "Design of the Synthesis Pathway": "The synthesis pathway for [(4-fluoropiperidin-4-yl)methyl]dimethylamine dihydrochloride involves the reaction of 4-fluoropiperidine with formaldehyde and dimethylamine followed by the addition of hydrochloric acid to form the dihydrochloride salt.", "Starting Materials": [ "4-fluoropiperidine", "formaldehyde", "dimethylamine", "hydrochloric acid" ], "Reaction": [ "4-fluoropiperidine is reacted with formaldehyde and dimethylamine in the presence of a catalyst such as para-toluenesulfonic acid to form [(4-fluoropiperidin-4-yl)methyl]dimethylamine.", "The resulting product is then treated with hydrochloric acid to form the dihydrochloride salt of [(4-fluoropiperidin-4-yl)methyl]dimethylamine." ] } | |
CAS番号 |
2306264-65-1 |
分子式 |
C8H19Cl2FN2 |
分子量 |
233.2 |
純度 |
95 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




